molecular formula C8H7F3N2O B1306051 2-(Trifluoromethyl)benzohydrazide CAS No. 344-95-6

2-(Trifluoromethyl)benzohydrazide

Cat. No.: B1306051
CAS No.: 344-95-6
M. Wt: 204.15 g/mol
InChI Key: NTWTYYSQPAYEAE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzohydrazide typically involves the reaction of 2-(Trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

C8H5F3O2+N2H4C8H7F3N2O+H2O\text{C8H5F3O2} + \text{N2H4} \rightarrow \text{C8H7F3N2O} + \text{H2O} C8H5F3O2+N2H4→C8H7F3N2O+H2O

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-(Trifluoromethyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzohydrazide
  • 2-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzoic acid

Comparison: 2-(Trifluoromethyl)benzohydrazide is unique due to its specific functional groups and the presence of the trifluoromethyl moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to similar compounds, this compound may exhibit enhanced biological activities and broader applications in various fields.

Properties

IUPAC Name

2-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWTYYSQPAYEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380513
Record name 2-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-95-6
Record name 2-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of the 2-(trifluoromethyl)benzohydrazide derivatives discussed in the paper?

A1: The research focuses on the keto-enol tautomerism exhibited by these derivatives []. Tautomerism refers to the dynamic equilibrium between two structural isomers that differ in the position of a proton and a double bond. In this case, the this compound derivatives can exist in both keto (with a C=O bond) and enol (with a C=C bond and an OH group) forms.

Q2: What spectroscopic techniques were employed to characterize the synthesized compounds?

A2: While the abstract doesn't specify the exact techniques, studies focusing on keto-enol tautomerism commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. NMR can differentiate between the hydrogen environments in keto and enol forms, while IR can identify characteristic absorption bands associated with C=O and O-H bonds present in the tautomers [].

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